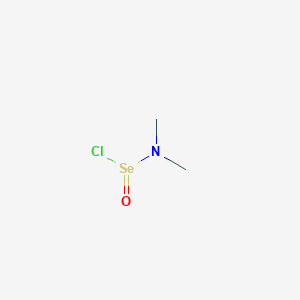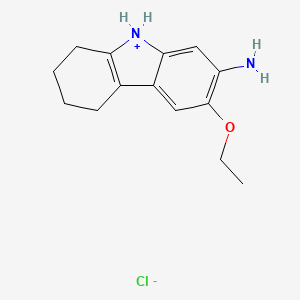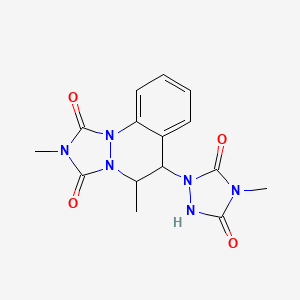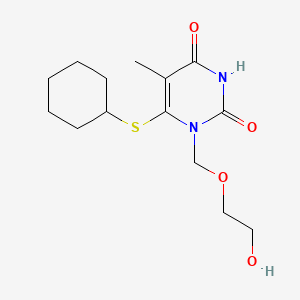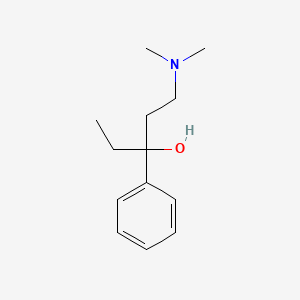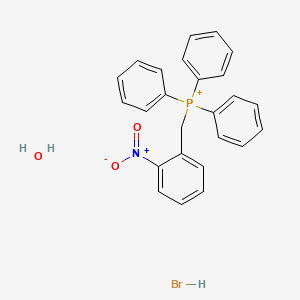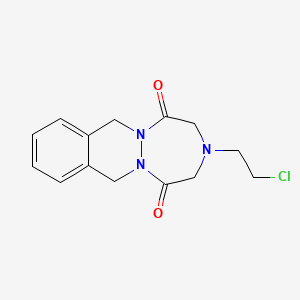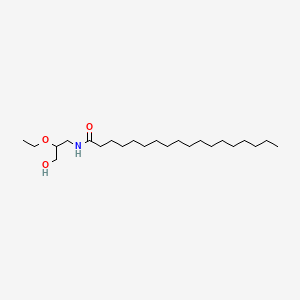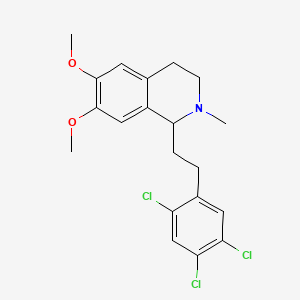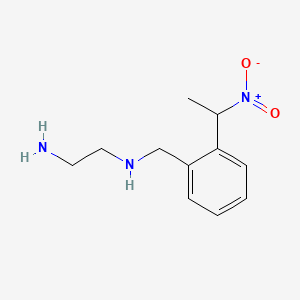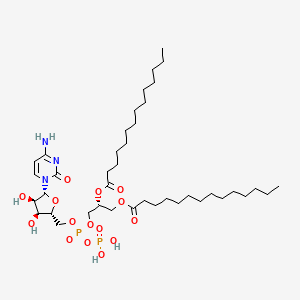
1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) is a synthetic phospholipid compound. It is composed of two myristoyl (tetradecanoyl) fatty acid chains esterified to the first and second hydroxyl groups of glycerol, with a cytidine diphosphate group attached to the third hydroxyl group. This compound is often used in the study of lipid monolayers and bilayers, and it plays a crucial role in various biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) typically involves the esterification of glycerol with myristic acid, followed by the attachment of the cytidine diphosphate group. The reaction conditions often include the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After the reaction is complete, the product is extracted using ethyl acetate and water, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) involves large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The cytidine diphosphate group can be substituted with other nucleotides or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lipid peroxides, while reduction can yield different glycerol derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid monolayers and bilayers, and as a model compound for understanding lipid behavior.
Biology: Plays a role in the study of cell membranes and lipid-protein interactions.
Medicine: Used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Employed in the production of emulsifiers and stabilizers for various industrial applications
Mecanismo De Acción
The mechanism of action of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The cytidine diphosphate group can interact with specific receptors or enzymes, modulating cellular signaling pathways. Additionally, the compound can facilitate the transport of nanoparticles across biological membranes, enhancing drug delivery and therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A similar phospholipid used in the study of lipid bilayers and liposome formulation.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with applications in lipid research and drug delivery.
Uniqueness
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) is unique due to its cytidine diphosphate group, which provides additional functionality and interaction capabilities compared to other phospholipids. This makes it particularly useful in studies involving nucleotide-lipid interactions and targeted drug delivery systems.
Propiedades
Fórmula molecular |
C40H73N3O15P2 |
|---|---|
Peso molecular |
898.0 g/mol |
Nombre IUPAC |
[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C40H73N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H2,41,42,48)(H2,49,50,51)/t32-,33-,37-,38-,39-,60?/m1/s1 |
Clave InChI |
PTHLMAFYIRUMAX-GIFPHPBQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




